Product packaging for Diphepanol(Cat. No.:CAS No. 510-07-6)

Diphepanol

Cat. No.: B1220601
CAS No.: 510-07-6
M. Wt: 295.4 g/mol
InChI Key: ZOCMPVMKPVJTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphepanol, with the CAS registry number 510-07-6 and the molecular formula C20H25NO, is a chemical compound identified in research as a cough suppressant (antitussive) . Its molecular structure incorporates both an alcohol (-OH) and an amine functional group, specifically a piperidine ring, which classifies it as a tertiary amine . The compound has a molecular weight of 295.42 g/mol . The synthesis of this compound, as described in research literature, involves the alpha-keto bromination of propiophenone, followed by amination with piperidine and subsequent reaction with a phenyl Grignard reagent . Please note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B1220601 Diphepanol CAS No. 510-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

510-07-6

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1,1-diphenyl-2-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C20H25NO/c1-17(21-15-9-4-10-16-21)20(22,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,22H,4,9-10,15-16H2,1H3

InChI Key

ZOCMPVMKPVJTEP-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3

Other CAS No.

510-07-6

Synonyms

difepanol
diphepanol

Origin of Product

United States

Synthetic Pathways and Chemical Modification Research of Diphepanol

Established Synthetic Methodologies for Diphepanol

The synthesis of this compound is well-documented, primarily involving multi-step chemical reactions. theswissbay.chgoogle.comgoogle.com.naontosight.ai

Multi-Step Synthetic Routes to this compound

A common and established route to synthesize this compound begins with propiophenone. wikipedia.org This multi-step process involves the formation of key intermediates through a series of chemical transformations. theswissbay.chgoogle.comgoogle.com.naontosight.ai The general pathway can be outlined as follows:

Bromination of Propiophenone: The synthesis starts with the α-keto bromination of propiophenone. wikipedia.org This step introduces a bromine atom at the alpha position to the carbonyl group, yielding 2-bromopropiophenone (B137518). wikipedia.org

Amination with Piperidine (B6355638): The resulting 2-bromopropiophenone is then subjected to amination with piperidine. wikipedia.org This reaction displaces the bromine atom with a piperidine group, forming the intermediate alpha-piperidinopropiophenone. wikipedia.org

Grignard Reaction: The final key step involves the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the keto group of alpha-piperidinopropiophenone. wikipedia.orgtheswissbay.ch This reaction forms the tertiary alcohol, yielding the final product, this compound. wikipedia.orgtheswissbay.ch

This synthetic sequence is a practical approach for the laboratory-scale preparation of this compound. theswissbay.ch

Key Chemical Transformations and Reagents in this compound Synthesis

The synthesis of this compound relies on several fundamental organic reactions and specific reagents to achieve the desired molecular structure. wikipedia.orgtheswissbay.ch

Reaction Step Starting Material Key Reagent(s) Intermediate/Product Reaction Type
1PropiophenoneBromine (Br₂)2-Bromopropiophenoneα-Halogenation
22-BromopropiophenonePiperidinealpha-PiperidinopropiophenoneNucleophilic Substitution
3alpha-PiperidinopropiophenonePhenylmagnesium bromide (PhMgBr)This compoundGrignard Reaction

Research into Analog Synthesis and Derivatization of this compound

Research has extended beyond the synthesis of this compound itself to explore the creation of its analogs and derivatives through structural modifications. theswissbay.chresearch-solution.com

Exploration of Structural Modifications and Their Feasibility

The core structure of this compound, a benzhydrol derivative, offers several positions for structural modification. theswissbay.ch Introducing branching in the side chain is one area of exploration. theswissbay.ch The feasibility of these modifications depends on the accessibility of starting materials and the compatibility of functional groups with the chosen reaction conditions. Research into structurally modified congeners is a common strategy in medicinal chemistry to explore structure-activity relationships. research-solution.com

Novel Synthetic Approaches to this compound Analogs

The development of novel synthetic routes allows for the creation of a wider range of this compound analogs. This can involve the use of different starting materials or the application of alternative chemical reactions to introduce new functional groups or alter the core scaffold. The synthesis of analogs with additional fused rings, for example, often requires more extensive and complex synthetic pathways. research-solution.com

Molecular and Cellular Pharmacological Research of Diphepanol

Investigations into Diphepanol's Primary Pharmacodynamics

Primary pharmacodynamics studies aim to characterize the fundamental effects of a drug on its biological targets and the resulting physiological responses. For this compound, these investigations delve into how the compound interacts with specific cellular components to elicit its initial effects. Pharmacodynamic studies can help identify the mechanisms of action of drugs and optimize drug-receptor interactions. alimentiv.com

Receptor Binding Affinity Studies of this compound

Receptor binding affinity is a crucial aspect of pharmacodynamics, quantifying the strength of the interaction between a ligand, such as this compound, and its receptor. wisdomlib.orgnumberanalytics.com These studies are essential for understanding the potential potency and selectivity of a compound. Binding affinity is typically measured by the dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the available receptors. numberanalytics.com High specificity in binding is vital for minimizing off-target effects. numberanalytics.com

Radioligand binding assays are a widely used experimental technique to quantify the interaction of compounds with receptors. numberanalytics.comnih.govsygnaturediscovery.com These assays involve using a radiolabeled ligand that binds to the receptor of interest. nih.govsygnaturediscovery.com By measuring the amount of bound radioligand, researchers can determine the binding characteristics of other compounds, including their affinity and selectivity. nih.govperceptive.com Radioligand binding assays can be performed using various biological preparations, such as tissue sections, cultured cells, or cell homogenates. nih.gov

Saturation binding experiments are conducted to determine the total number of receptor binding sites (Bmax) and the affinity (Kd) of a radioligand for a receptor. nih.govperceptive.com These experiments involve incubating increasing concentrations of a radioligand with a fixed amount of receptor material until equilibrium is reached. nih.govnih.gov Specific binding is determined by subtracting non-specific binding (binding to non-receptor components, measured in the presence of a high concentration of unlabeled ligand) from total binding. nih.govrevvity.com

Competition binding assays, on the other hand, are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a fixed concentration of a radioligand for binding sites. nih.govrevvity.com The result is typically expressed as an IC50 value, the concentration of the unlabeled compound that inhibits 50% of the radioligand binding. revvity.comuah.es The IC50 value can then be converted to a Ki (inhibition constant) value, which represents the affinity of the unlabeled compound for the receptor. revvity.com

Here is an example table illustrating hypothetical data from a competition binding assay:

CompetitorRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[3H]-Ligand XRecombinant Human Receptor Y15.27.8
Standard Z[3H]-Ligand XRecombinant Human Receptor Y5.12.6

Kinetic binding studies measure the rates of association (kon) and dissociation (koff) of a ligand with its receptor. nih.govfrontiersin.org These rates provide insights into the dynamic interaction between this compound and its target, complementing the equilibrium information obtained from saturation and competition binding assays. frontiersin.org The kinetic dissociation constant (Kd) can also be derived from the ratio of koff to kon (Kd = koff / kon). frontiersin.org Understanding binding kinetics is important as it influences how quickly a ligand binds to its target and how long it remains bound, which can impact the downstream cellular response. frontiersin.org

Here is an example table illustrating hypothetical data from kinetic binding studies:

LigandReceptor Sourcekon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM)
This compoundRecombinant Human Receptor Y1.5 x 10⁵1.2 x 10⁻³8.0
Saturation and Competition Binding Analyses

Characterization of this compound's Cellular Target Engagement

Cellular target engagement studies aim to confirm that a compound physically interacts with its intended target within a cellular context. nih.gov These studies are crucial to bridge the gap between in vitro binding data and cellular effects. Techniques for assessing cellular target engagement can quantify intracellular drug binding and can sometimes be coupled with the assessment of drug-associated phenotypes. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Following the binding of a ligand to its receptor or interaction with its cellular target, a cascade of intracellular events, known as signal transduction pathways, is often initiated or modulated. researchgate.netnih.gov Research into the intracellular signaling pathways modulated by this compound seeks to understand the downstream biochemical events that occur within the cell as a result of this compound's action. These pathways can involve a variety of signaling molecules and cascades, ultimately leading to changes in cellular function. researchgate.net Understanding these pathways is essential for a complete picture of this compound's mechanism of action at the cellular level. researchgate.netwalshmedicalmedia.com

Second Messenger Cascade Investigations

Second messenger systems, such as those involving cyclic AMP, inositol (B14025) trisphosphate, and diacylglycerol, play crucial roles in mediating intracellular signaling downstream of receptor activation. nih.govyoutube.com While the importance of investigating a compound's effects on these cascades is recognized in pharmacology nih.govnih.gov, specific studies detailing this compound's interactions with particular second messenger pathways were not found in the provided search results.

Downstream Cellular Effect Assessments

Assessing downstream cellular effects involves examining the ultimate cellular responses triggered by a compound's interaction with its targets and subsequent signaling events. These effects can include changes in cell growth, differentiation, or apoptosis. wikipedia.org Although this compound is mentioned in the context of potential biological activities ontosight.ai and even in relation to inducing cancer cell death google.comgoogle.comgoogle.com, the specific downstream cellular effects and the detailed research findings supporting them were not available in the search results.

Research into this compound's Secondary Pharmacodynamicsgoogle.com

Secondary pharmacodynamics involves studying the effects of a compound beyond its primary intended target, including interactions with off-target molecules. dentalcare.comgardp.org

Off-Target Receptor Binding and Interaction Profilinggoogle.com

Off-target binding occurs when a compound interacts with biological targets other than its primary intended one, which can lead to unintended biological effects. dentalcare.comgardp.orgwikipedia.org Profiling these interactions is a critical part of pharmacological research. nih.gov While the concept of off-target activity is well-established in pharmacology dentalcare.comgardp.orgwikipedia.org, specific data detailing this compound's binding profile across a range of receptors or other biological targets were not found in the provided search results.

Mechanistic Analysis of Unintended Biological Effects

Understanding the mechanisms behind unintended biological effects resulting from off-target interactions is crucial for a complete pharmacological profile. dentalcare.com This involves analyzing the step-by-step molecular events that lead to these effects. Although the potential for unintended effects exists for any pharmacologically active compound, detailed mechanistic analyses of such effects specifically for this compound were not available in the search results.

Structure Activity Relationship Sar Studies of Diphepanol and Its Analogs

Correlational Analyses between Diphepanol Structure and Biological Activity

Correlational analyses in SAR studies investigate the statistical relationships between specific structural features of a series of compounds and their observed biological activities. For this compound and its analogs, this involves examining how modifications to different parts of the molecule correlate with changes in antitussive potency or other relevant biological effects. While specific detailed correlational analyses solely focused on this compound's antitussive activity were not extensively found in the provided search results, the general principle of SAR involves systematically altering the chemical structure and observing the resulting changes in biological action wikipedia.orghama-univ.edu.sy. This approach helps in identifying which parts of the molecule are critical for its activity. For instance, studies on other classes of compounds, such as diphenylaminopropanols, have utilized factor analysis to study SAR, suggesting that similar methodologies could be applied to this compound analogs nih.gov. The presence of the diphenyl and the piperidine (B6355638) moieties in this compound's structure are key features that would be subject to such correlational analysis in SAR studies wikipedia.orgnih.gov.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response unina.it. Identifying the pharmacophoric elements within the this compound scaffold involves pinpointing the crucial functional groups and their spatial arrangement that are essential for its antitussive activity. Based on the structure of this compound (1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol), potential pharmacophoric elements could include the two phenyl rings, the hydroxyl group, and the tertiary amine function within the piperidine ring wikipedia.orgnih.gov. These elements can act as sites for interactions such as pi-pi stacking with aromatic amino acid residues in a target protein, hydrogen bonding with the hydroxyl group, and ionic or hydrogen bonding interactions with the nitrogen atom depending on its protonation state hama-univ.edu.sy. While direct studies explicitly detailing the pharmacophore of this compound for its antitussive effect were not found, the process generally involves analyzing a series of active and inactive analogs to determine the common features required for activity unina.itnih.gov.

Computational Modeling and In Silico Approaches to this compound SAR

Computational modeling and in silico approaches play a significant role in modern SAR studies, allowing for the prediction and analysis of molecular interactions without the need for extensive experimental synthesis and testing nih.gov. These methods can provide insights into how this compound and its analogs might interact with potential biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor (a biological target, e.g., a protein) to form a stable complex nih.govnih.gov. This method estimates the binding affinity and the mode of interaction. Molecular dynamics simulations, on the other hand, provide information about the time-dependent behavior of a molecular system, allowing researchers to study the flexibility of both the ligand and the receptor and how they interact over time ibm.comibm.comfrontiersin.org.

For this compound, molecular docking and dynamics simulations could be used to explore its potential binding sites on proteins involved in cough reflex pathways. These simulations could help visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound's functional groups (phenyl rings, hydroxyl, piperidine nitrogen) and amino acid residues in the binding pocket of a target protein hama-univ.edu.syunpad.ac.idnih.gov. By studying how structural modifications in this compound analogs affect their predicted binding poses and affinities, researchers can gain insights into the structural requirements for potent interaction with the target. While no specific studies on docking or dynamics simulations of this compound were found in the provided results, these techniques are widely applied in SAR studies of various compound classes to understand ligand-target interactions nih.govunpad.ac.idnih.govnjppp.comajchem-a.com.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate a set of numerical descriptors representing the molecular structure with the observed biological activity wikipedia.orgdergipark.org.tr. These models can then be used to predict the activity of new, unsynthesized compounds. QSAR models for this compound analogs would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of compounds with known antitussive activity and then developing a statistical model that relates these descriptors to the activity dergipark.org.trnih.gov.

Different QSAR approaches exist, including 2D-QSAR and 3D-QSAR nih.govnih.gov. 2D-QSAR typically uses descriptors calculated from the 2D structure, while 3D-QSAR methods like CoMFA and CoMSIA consider the 3D spatial arrangement of the molecules and their interactions with a hypothetical binding site nih.govnih.gov. Applying QSAR to this compound analogs could help to identify the key physicochemical properties that influence their antitussive potency and guide the design of more active compounds dergipark.org.tr. For example, parameters related to the lipophilicity of the molecule, the electronic properties of the aromatic rings, or the steric bulk of substituents on the piperidine ring could be included in a QSAR model hama-univ.edu.sy. While specific QSAR studies on this compound were not identified in the search results, the methodology is a standard tool in medicinal chemistry for optimizing the activity of lead compounds wikipedia.orgdergipark.org.trnih.gov.

Preclinical Research Methodologies and Model Systems for Diphepanol Investigation

In Vitro Research Models for Diphepanol Studies

In vitro models are essential tools in the initial stages of drug discovery and preclinical assessment. nih.gov They allow researchers to study the effects of a compound in a controlled, reproducible, and often high-throughput manner under well-defined conditions. crestoptics.com These models range from simple cell monolayers to complex, three-dimensional tissue reconstructions that more accurately mimic human physiology. crestoptics.comnih.gov

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic surface, is a foundational technique in biomedical research. nih.govresearch-solution.com Its advantages include simplicity, cost-effectiveness, and high reproducibility, making it suitable for initial high-throughput screening of compounds. greenelephantbiotech.comcreative-biolabs.com In these systems, cells adhere to the surface, allowing for easy observation and functional testing. research-solution.com

While direct studies detailing the use of 2D cell culture for this compound are not prevalent in the provided search results, this methodology is fundamental for initial toxicity and efficacy screening. For instance, general in vitro methods are used to assess the sensitivity of tumor cells to various treatments. google.com Such a setup could involve treating cancer cell lines grown in 2D culture with this compound to observe potential cytotoxic effects. google.com Another related in vitro method, though not a classic cell culture, involves skin retention studies where a drug is applied to skin samples to measure its absorption and persistence. google.com

To bridge the gap between traditional 2D cultures and the complexity of living tissues, researchers have developed three-dimensional (3D) cell culture models. insphero.com These systems, which include spheroids and organoids, allow cells to grow and interact in three dimensions, more closely mimicking the architecture and physiological context of native tissues. abcam.comnih.gov This enhanced physiological relevance provides more predictive data on how a drug will behave in vivo. insphero.com

There is no specific information in the search results indicating that this compound has been investigated using advanced 3D cell culture models. However, these models offer significant potential for studying its effects. For example, lung spheroids could be used to investigate the antitussive properties of this compound in a more realistic tissue-like context than 2D cultures would allow. nih.gov

Table 1: Comparison of 2D and 3D Cell Culture Systems

FeatureTwo-Dimensional (2D) CultureThree-Dimensional (3D) Culture
Cellular Organization Monolayer on a flat surface research-solution.comSpatial, multi-layered structures abcam.com
Cell Morphology Often flattened and unnatural researchgate.netMore representative of in vivo morphology
Cellular Interactions Limited cell-cell and cell-matrix contact nih.govComplex cell-cell and cell-matrix interactions abcam.com
Physiological Relevance Lower; lacks tissue architecture nih.govHigher; mimics tissue microenvironment insphero.comnih.gov
Applications High-throughput screening, basic toxicology creative-biolabs.comDrug efficacy, toxicity testing, disease modeling abcam.comnih.gov

Organoids are a sophisticated type of 3D culture where stem cells self-organize into miniaturized and simplified versions of an organ. bio-techne.com These "mini-organs" can be generated for various tissues, including the intestine, lung, liver, and brain, and they replicate the micro-anatomy and functionality of their real-life counterparts. bio-techne.comfrontiersin.org This makes them powerful tools for studying organ development, modeling diseases, and screening drugs in a patient-specific context. j-organoid.org

The application of organoid technology specifically to the study of this compound is not documented in the available search results. Nevertheless, this technology presents a promising avenue for future research. For example, lung organoids that develop into bronchioalveolar structures could serve as an advanced model to test this compound's efficacy and mechanism of action as a cough suppressant. frontiersin.org Similarly, liver organoids could be used to investigate its metabolism and potential hepatotoxicity with greater accuracy than simpler models.

Organ-on-a-chip (OOC) platforms represent a significant technological advancement, integrating 3D cell culture with microfluidic systems. mdpi.com These devices are small chips containing micro-channels lined with living cells that simulate the physiological environment and mechanical forces of an organ, such as breathing in the lung or peristalsis in the gut. emulatebio.comwikipedia.org By connecting different OOCs, researchers can even model interactions between multiple organs, creating a "body-on-a-chip." xiahepublishing.com This technology offers a more dynamic and physiologically relevant system for disease modeling and drug testing than static cultures. frontiersin.org

There are no search results detailing the use of organ-on-a-chip platforms for the investigation of this compound. The potential applications, however, are extensive. A "lung-on-a-chip" could be used to study the effects of this compound on lung tissue under simulated breathing conditions. Integrating this with a "liver-on-a-chip" could provide real-time data on the drug's metabolism and its subsequent effects on the target organ. mdpi.com

Advanced Three-Dimensional (3D) Cell Culture Models

Organoid Systems for Complex Tissue Mimicry

Methodological Considerations in Preclinical Pharmacological Assessments of this compound:Detailed assessments of drug-target interactions, evaluation of pharmacological effects in animal systems with modern techniques, and considerations for species-specificity for this compound are not described in the available literature.

Due to the absence of specific preclinical data for this compound in these areas, it is not possible to generate the requested scientific article.

Comparative Academic Studies Involving Diphepanol

Pharmacological Comparison with Related Chemical Entities

Comparative pharmacological studies aim to evaluate the effects of Diphepanol in relation to other chemical entities, particularly those with antitussive properties or similar structural features. The World Health Organization (WHO) has reviewed codeine and its alternates for pain and cough relief, providing a context for the evaluation of various antitussive agents, which could include components found in or related to this compound who.int. Such comparisons often involve assessing the potency and duration of action in relevant models. Comparative pharmacology deals with the comparison of different drugs of the same or different pharmacological actions rroij.com. Studies in this area may involve in vivo or in vitro methods to characterize the interaction of the compound with biological targets and compare these interactions to those of related substances europa.eu.

Mechanistic Differentiation from Other Antitussive Agents

Understanding the mechanism of action is crucial for differentiating antitussive agents. Antitussives are thought to suppress the cough reflex, potentially by acting on a coordinating region in the brainstem, although the precise mechanism for many is not fully elucidated drugs.com. Centrally acting antitussives, such as codeine and dextromethorphan (B48470), are believed to inhibit a component of the central system for cough known as the gating mechanism nih.gov. While this compound is classified as an antitussive wikipedia.org, research in this area would seek to determine if its mechanism aligns with known classes, such as opioid or non-opioid antitussives which act centrally, or if it exerts its effects through a distinct pathway drugs.comnumberanalytics.com. Studies comparing this compound to agents like dextromethorphan or diphenhydramine (B27) would investigate differences in how they affect cough reflex sensitivity, potentially using methods like capsaicin (B1668287) challenge nih.gov.

Structural and Functional Analog Comparisons

Structural analogs are compounds with similar structures but potentially different properties, while functional analogs have similar pharmacological properties but may differ structurally wikipedia.orgwikipedia.org. Comparisons of this compound with its structural and functional analogs are important for understanding structure-activity relationships and identifying key molecular features responsible for its antitussive effect nih.gov. This compound has a specific chemical structure, 1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol wikipedia.org. Academic studies might compare its activity to compounds with modifications to the diphenyl, piperidine (B6355638), or propanol (B110389) moieties to understand how these changes impact antitussive potency and other pharmacological characteristics. Such studies are fundamental in drug discovery and can involve analyzing binding profiles to receptors or enzymes and evaluating functional consequences europa.eu. The comparison of structural analogs can reveal marked differences in biological activity despite superficial similarities nih.gov.

Academic research in this area often involves detailed analysis of research findings from experimental models. Below is a conceptual representation of how comparative data might be presented, based on the types of comparisons discussed:

CompoundAntitussive Activity (Relative Potency)Proposed Primary Mechanism of ActionStructural Features Compared to this compound
This compound1.0 (Reference)Central (putative)-
CodeineVaried (often compared)Central (opioid receptor)Different core structure
DextromethorphanVaried (often compared)Central (non-opioid)Different core structure
Analog AXYSpecific modification 1
Analog BZWSpecific modification 2

Note: The data in this table is illustrative and based on the types of comparisons made in academic studies of antitussives. Specific values for this compound and its comparisons would be derived from experimental research findings.

Further detailed research findings in academic literature would provide specific data points on efficacy in animal models, receptor binding affinities, and other relevant pharmacological parameters when comparing this compound to related compounds and analogs.

Future Directions and Unresolved Research Questions for Diphepanol

Identification of Novel Molecular Targets for Diphepanol-like Compounds

While this compound's mechanism is linked to its anticholinergic activity, the full spectrum of its molecular interactions remains an area ripe for investigation. ontosight.ai Future research should focus on systematically identifying novel molecular targets for compounds structurally related to this compound. The initial step in modern drug development often involves identifying targets that can be modulated to achieve a therapeutic effect with an acceptable safety profile. mdpi.com

A primary unresolved question is whether the this compound scaffold can be modified to interact with targets beyond those associated with cough suppression. Techniques such as high-throughput screening of this compound analogues against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. The design and synthesis of novel derivatives based on specific pharmacophores, such as a thieno[3,2-d]pyrimidine (B1254671) scaffold which has been used to develop new kinase inhibitors, could serve as a template for creating this compound-like compounds with new target affinities. nih.gov For instance, by modifying the peripheral groups on the phenyl or piperidine (B6355638) rings, it may be possible to design ligands that interact with specific subtypes of muscarinic receptors or even entirely different target classes, like kinases or G-protein coupled receptors (GPCRs) implicated in other diseases.

Research efforts could also employ chemoproteomics and affinity-based protein profiling to "fish" for molecular targets of this compound derivatives in cellular lysates or living cells. This approach can provide direct evidence of drug-protein interactions, moving beyond predictive models to empirical validation of novel targets.

Application of Advanced Computational and AI/ML Methodologies in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, offering powerful tools to accelerate drug discovery and development. mdpi.comnih.gov For this compound, these advanced computational methods can be applied in several key areas.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on existing data to predict the physicochemical and biological properties of virtual this compound analogues. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify which structural features of the this compound scaffold are most critical for its known activity, guiding the design of more potent or selective compounds. mdpi.com Deep learning models can screen vast virtual libraries of this compound-like molecules against structural models of potential targets, prioritizing a smaller, more promising set of candidates for laboratory synthesis and testing. mdpi.comnrc.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core structure of this compound. mdpi.com These models can be constrained by desired parameters—such as high affinity for a novel target, low predicted toxicity, and favorable pharmacokinetic properties—to generate innovative candidates that a human chemist might not have conceived.

Drug Repurposing: AI can analyze massive datasets, including genomic, proteomic, and clinical data, to identify new potential uses for this compound. nih.gov The "Guilt by association" approach, which identifies similarities between drugs and diseases at the molecular level, could suggest new therapeutic indications for this compound based on its predicted interactions with disease-related biological networks. nih.gov

These computational approaches represent a shift from traditional trial-and-error methods to a more data-driven and predictive paradigm in drug discovery. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The conventional "one-compound, one-target" paradigm is often insufficient for treating complex diseases that involve multiple pathogenic mechanisms. nih.gov Polypharmacology, where a single drug acts on multiple molecular targets, is emerging as a promising strategy. nih.gov A new generation of dual or multi-targeting drugs is being developed where a single chemical entity is designed to interact with multiple targets simultaneously. nih.gov

This compound's known anticholinergic activity already suggests a degree of promiscuity, as it may interact with various subtypes of muscarinic acetylcholine (B1216132) receptors. ontosight.ai A key future direction is to intentionally explore and engineer this multi-targeting potential. Research could focus on:

Characterizing the Off-Target Profile: Systematically profiling this compound and its analogues against a broad range of receptors and enzymes to fully map their interaction landscape. This could uncover secondary activities that could be therapeutically beneficial.

Rational Design of Multi-Target Ligands: Designing single molecules that intentionally engage two or more targets relevant to a specific disease. For complex conditions like cancer or neurodegenerative diseases, interfering with multiple network components can offer synergistic effects and overcome resistance mechanisms. mdpi.com For example, a this compound derivative could be engineered to retain its antitussive properties while also acting as an anti-inflammatory agent by targeting a relevant enzyme, which could be beneficial in respiratory diseases. The design of such agents presents a challenge but can be guided by advanced bioinformatic and computational tools. nih.gov

This approach could lead to the development of next-generation therapies with improved efficacy compared to single-target agents or combination therapies. nih.gov

Development of Innovative Preclinical Models for Deeper Mechanistic Insight

To fully understand the therapeutic potential and mechanism of action of novel this compound-based compounds, it is crucial to move beyond traditional preclinical models. The development and application of innovative models can provide deeper insights that are more translatable to human physiology.

Organ-on-a-Chip Systems: For an antitussive agent like this compound, a "lung-on-a-chip" model could offer significant advantages. These microfluidic devices are lined with human lung cells and can simulate the mechanical and physiological environment of the lung, including breathing motions and air-liquid interface. They can be used to study the effects of this compound analogues on airway smooth muscle contraction, mucus secretion, and nerve sensitivity in a human-relevant context.

3D Organoid Cultures: Patient-derived organoids, particularly lung or neuronal organoids, can be used to test the efficacy and mechanism of this compound-like compounds in a more complex, three-dimensional cellular environment that better recapitulates native tissue architecture and function.

Advanced In Vivo Imaging: For animal models, advanced imaging techniques can provide unprecedented detail on drug distribution and target engagement. nih.gov For instance, combining phase-contrast X-ray imaging with light-sheet fluorescence microscopy on optically cleared lungs can reveal the precise deposition and distribution pattern of inhaled drugs, distinguishing between central airway and deep lung delivery. nih.gov This would be invaluable for understanding how formulation and delivery methods impact the efficacy of this compound-based therapies for respiratory conditions.

These advanced models are essential for bridging the gap between preclinical findings and clinical outcomes, enabling a more robust evaluation of novel therapeutic candidates derived from the this compound scaffold. nrc.govnih.gov

Q & A

Q. How can researchers design experiments to establish Diphepanol’s pharmacological profile?

Methodological Answer:

  • Begin with in vitro assays (e.g., receptor binding, enzyme inhibition) to identify preliminary activity. Use animal models to assess efficacy and toxicity, ensuring alignment with ethical guidelines .
  • Define measurable endpoints (e.g., IC50, LD50) and employ controlled variables (e.g., dosage, administration route) to minimize confounding factors. Reference protocols from analogous compounds to optimize reproducibility .
  • Document raw data systematically and use statistical tools (e.g., ANOVA, regression analysis) to validate results .

Q. What methodologies are recommended to determine this compound’s mechanism of action?

Methodological Answer:

  • Use knockout models or RNA interference to isolate target pathways. Pair with transcriptomic/proteomic profiling to identify downstream effects .
  • Validate findings via dose-response experiments and compare results against known inhibitors/agonists. Ensure methodological transparency to enable replication .

How should researchers formulate a focused research question on this compound’s metabolic stability?

Methodological Answer:

  • Apply gap-spotting (e.g., “Why does this compound exhibit variable half-lives in hepatic microsomes?”) and refine using Bloom’s Taxonomy (e.g., analysis/synthesis verbs like “evaluate” or “compare”) .
  • Ensure the question is specific (e.g., “How do CYP450 isoforms influence this compound’s metabolic clearance in human hepatocytes?”) and grounded in recent literature to address unresolved gaps .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s efficacy?

Methodological Answer:

  • Conduct systematic variable analysis (e.g., bioavailability, protein binding) to identify discordance sources .
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and validate with cross-species studies .
  • Employ meta-analysis to reconcile conflicting datasets, emphasizing quality-weighted inclusion criteria .

Q. How can researchers optimize this compound’s synthetic pathway using computational tools?

Methodological Answer:

  • Apply density functional theory (DFT) to predict reaction intermediates and transition states, minimizing trial-and-error synthesis .
  • Validate computational predictions with small-scale lab experiments , iteratively refining conditions (e.g., catalysts, solvents) .
  • Use cheminformatics platforms to analyze yield-purity trade-offs and prioritize scalable routes .

Q. What methodologies address discrepancies in this compound’s reported receptor affinity across studies?

Methodological Answer:

  • Perform binding assay replications under standardized conditions (e.g., buffer pH, temperature) to isolate methodological variability .
  • Apply Bland-Altman analysis to quantify inter-study bias and assess agreement thresholds .
  • Publish negative results to reduce publication bias and improve meta-analytic rigor .

Methodological Frameworks for Data Analysis

Q. How should researchers structure a literature review to identify this compound’s understudied applications?

Methodological Answer:

  • Use systematic review protocols (PRISMA guidelines) to screen databases (e.g., PubMed, Scopus) and prioritize peer-reviewed studies .
  • Create a matrix of findings (Table 1) to categorize evidence by study type, outcomes, and limitations, highlighting knowledge gaps .

Table 1 : Literature Review Framework for this compound

Study TypeKey FindingsLimitationsGap Identified
In vitroHigh affinity for Receptor XLimited translational relevanceMechanism in human tissue unclear
AnimalNeuroprotective at 10 mg/kgNo chronic toxicity dataLong-term safety unverified

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Use non-linear regression (e.g., Hill equation) to model sigmoidal curves and calculate EC50/Emax .
  • Apply bootstrapping to estimate confidence intervals for small-sample studies. Pair with sensitivity analysis to assess parameter robustness .

Handling Complex Data Contradictions

Q. How can cross-disciplinary approaches resolve conflicting evidence on this compound’s off-target effects?

Methodological Answer:

  • Integrate toxicogenomic data (e.g., gene expression profiles) with phenotypic screening to distinguish primary vs. secondary effects .
  • Collaborate with computational biologists to build network pharmacology models , identifying indirect interaction pathways .

Q. What frameworks validate this compound’s structural-activity relationships (SAR) amid inconsistent data?

Methodological Answer:

  • Use 3D-QSAR (quantitative SAR) to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
  • Validate models via leave-one-out cross-validation and external test sets to ensure generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.